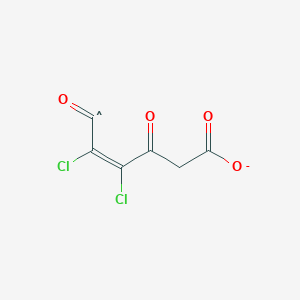
2,3-Dichloromaleylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloromaleylacetate (DCMA) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, biochemistry, and biotechnology. DCMA is a derivative of maleic acid, and its chemical structure consists of two chlorine atoms attached to a maleylacetate moiety.
科学的研究の応用
2,3-Dichloromaleylacetate has been studied for its potential applications in various scientific fields. In medicine, 2,3-Dichloromaleylacetate has been shown to exhibit anticancer activity by inhibiting the activity of pyruvate dehydrogenase kinase, which is overexpressed in cancer cells. 2,3-Dichloromaleylacetate has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease by inhibiting the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. In biochemistry, 2,3-Dichloromaleylacetate has been used as a substrate for the enzyme maleylacetate reductase, which is involved in the degradation of aromatic compounds in bacteria. 2,3-Dichloromaleylacetate has also been studied for its potential to immobilize enzymes on surfaces for biotechnological applications.
作用機序
The mechanism of action of 2,3-Dichloromaleylacetate varies depending on the target enzyme or protein. In cancer cells, 2,3-Dichloromaleylacetate inhibits the activity of pyruvate dehydrogenase kinase, which leads to a decrease in the production of ATP and cell death. In the brain, 2,3-Dichloromaleylacetate inhibits the activity of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine and improved cognitive function. In bacteria, 2,3-Dichloromaleylacetate is used as a substrate for the enzyme maleylacetate reductase, which converts 2,3-Dichloromaleylacetate to maleylacetate and then to fumarate.
生化学的および生理学的効果
2,3-Dichloromaleylacetate has been shown to have various biochemical and physiological effects depending on the target enzyme or protein. In cancer cells, 2,3-Dichloromaleylacetate induces apoptosis and inhibits cell proliferation. In the brain, 2,3-Dichloromaleylacetate improves cognitive function and memory. In bacteria, 2,3-Dichloromaleylacetate is involved in the degradation of aromatic compounds.
実験室実験の利点と制限
2,3-Dichloromaleylacetate has several advantages for lab experiments such as its stability, ease of synthesis, and potential applications in various fields. However, 2,3-Dichloromaleylacetate also has some limitations such as its toxicity and limited solubility in water. Therefore, proper safety precautions should be taken when handling 2,3-Dichloromaleylacetate, and alternative solvents should be used for experiments that require high solubility.
将来の方向性
There are several future directions for the study of 2,3-Dichloromaleylacetate. In medicine, 2,3-Dichloromaleylacetate could be further studied for its potential to treat other diseases such as diabetes and cardiovascular diseases. In biochemistry, 2,3-Dichloromaleylacetate could be used as a substrate for other enzymes involved in the degradation of aromatic compounds. In biotechnology, 2,3-Dichloromaleylacetate could be used to immobilize other enzymes on surfaces for various applications such as biosensors and bioreactors.
Conclusion:
In conclusion, 2,3-Dichloromaleylacetate is a promising compound for scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies on 2,3-Dichloromaleylacetate could lead to new discoveries and advancements in medicine, biochemistry, and biotechnology.
合成法
2,3-Dichloromaleylacetate can be synthesized by reacting maleic anhydride with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then chlorinated using thionyl chloride and phosphorus pentachloride to obtain 2,3-Dichloromaleylacetate. The yield of 2,3-Dichloromaleylacetate synthesis can be improved by optimizing the reaction conditions such as reaction time, temperature, and concentration of reagents.
特性
CAS番号 |
146764-41-2 |
|---|---|
製品名 |
2,3-Dichloromaleylacetate |
分子式 |
C6H2Cl2O4- |
分子量 |
208.98 g/mol |
InChI |
InChI=1S/C6H3Cl2O4/c7-3(2-9)6(8)4(10)1-5(11)12/h1H2,(H,11,12)/p-1 |
InChIキー |
DGYZEWAXAPMXQL-UHFFFAOYSA-M |
異性体SMILES |
C(C(=O)/C(=C(\[C]=O)/Cl)/Cl)C(=O)[O-] |
SMILES |
C(C(=O)C(=C([C]=O)Cl)Cl)C(=O)[O-] |
正規SMILES |
C(C(=O)C(=C([C]=O)Cl)Cl)C(=O)[O-] |
その他のCAS番号 |
146764-41-2 |
同義語 |
2,3-dichloromaleylacetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



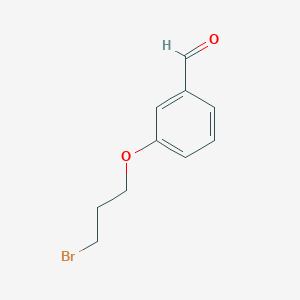
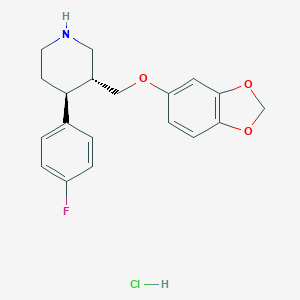
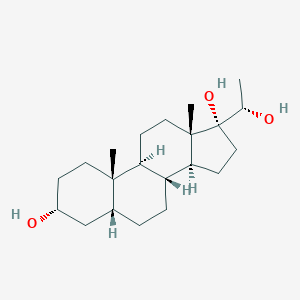
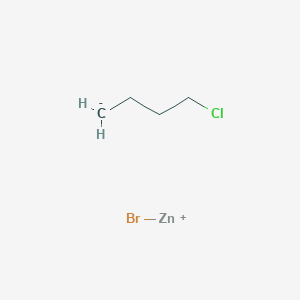
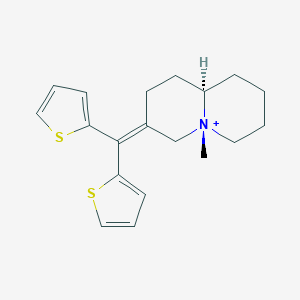
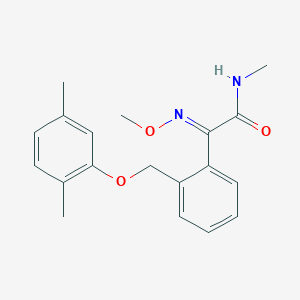
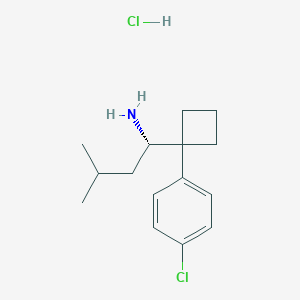
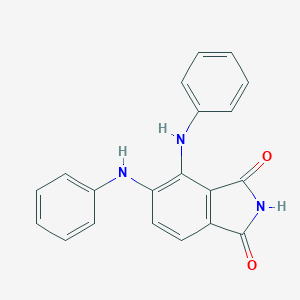
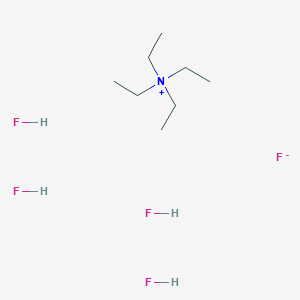
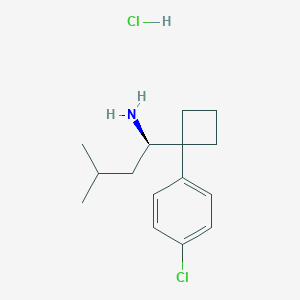
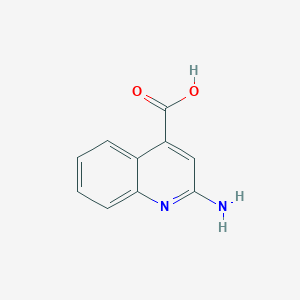
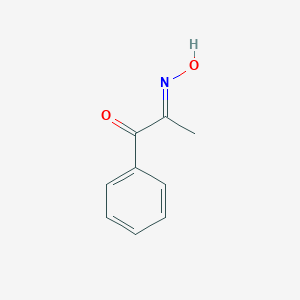
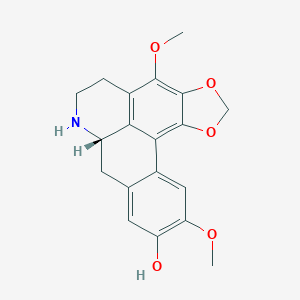
![1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B129188.png)